Caramiphen Hydrochloride: 2-Fold Higher Anticonvulsant Potency vs. Diphenylhydantoin in MES Model
In the rat maximal electroshock (MES) test, a gold-standard model for generalized tonic-clonic seizures, caramiphen hydrochloride demonstrated nearly twice the anticonvulsant potency of the prototypical anticonvulsant diphenylhydantoin (phenytoin) [1].
| Evidence Dimension | Anticonvulsant potency (ED50) |
|---|---|
| Target Compound Data | Caramiphen was nearly twice as potent as diphenylhydantoin |
| Comparator Or Baseline | Diphenylhydantoin (Phenytoin) |
| Quantified Difference | Nearly 2-fold higher potency |
| Conditions | Rat maximal electroshock (MES) test; dose- and time-dependent blockade of tonic hindlimb extension. |
Why This Matters
This quantifiable potency advantage in a key preclinical seizure model justifies the selection of caramiphen over phenytoin for studies where a more effective anticonvulsant is required.
- [1] Tortella FC, et al. Caramiphen: a non-opioid antitussive with potent anticonvulsant properties in rats. Eur J Pharmacol. 1988;155(1-2):69-75. doi: 10.1016/0014-2999(88)90403-7. View Source
